Poseltinib

Catalog No.
S540023
CAS No.
1353552-97-2
M.F
C26H26N6O3
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poseltinib

CAS Number

1353552-97-2

Product Name

Poseltinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Poseltinib; HM 71224; HM-71224; HM71224; LY 3337641; LY3337641; LY-3337641

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

The exact mass of the compound Poseltinib is 470.2066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Poseltinib (HM71224, CAS: 1353552-97-2) is an orally active, irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK) with a biochemical IC50 of 1.95 nM. By covalently binding to the Cys481 residue within the ATP-binding pocket, it provides sustained suppression of B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. In procurement and assay design, Poseltinib serves as a highly selective benchmark compound, particularly noted for its clean off-target profile compared to first-generation BTK inhibitors [1]. Its structural optimization, featuring a central 2-amino furopyrimidine moiety, minimizes cross-reactivity with other critical kinases, making it an essential reagent for isolating B-cell and monocyte-specific responses in immunological and hematological research[2].

Substituting Poseltinib with first-generation BTK inhibitors like Ibrutinib often compromises assay specificity due to pervasive off-target kinase inhibition. Generic or older in-class alternatives frequently exhibit significant binding to the Epidermal Growth Factor Receptor (EGFR) and T-cell-specific kinases, which can confound readouts in complex cellular assays by inducing unintended epithelial cytotoxicity or T-cell suppression[1]. Poseltinib’s highly refined selectivity window—requiring over 1000 nM to inhibit cellular EGFR growth—ensures that downstream phenotypic readouts, such as cytokine production and bone erosion in autoimmune models, are strictly BTK-dependent [2]. For procurement, selecting Poseltinib over less selective analogs is critical to avoiding confounding variables in mixed-cell co-cultures and in vivo efficacy studies.

Elimination of Off-Target EGFR Interference

First-generation BTK inhibitors like Ibrutinib exhibit significant off-target binding to the Epidermal Growth Factor Receptor (EGFR), which complicates cellular assays by inducing off-target cytotoxicity. Poseltinib demonstrates a highly refined selectivity profile, requiring >1000 nM to achieve 50% growth inhibition in EGFR-overexpressing A431 cells, compared to the low-nanomolar EGFR inhibition typical of Ibrutinib [1].

Evidence DimensionCellular EGFR Inhibition (IC50)
Target Compound DataPoseltinib: >1000 nM
Comparator Or BaselineIbrutinib: Low nanomolar (typically <10 nM)
Quantified Difference>100-fold wider selectivity window against EGFR
ConditionsCellular growth assay in EGFR-overexpressed A431 cells

Allows researchers to isolate BTK-dependent pathways in complex cell models without confounding epithelial toxicity or broad kinase interference.

Preservation of T-Cell JAK/STAT Signaling

A critical procurement requirement for kinase inhibitors in immunology is the avoidance of off-target T-cell suppression. While broad-spectrum inhibitors can interfere with T-cell pathways, Poseltinib strictly isolates B-cell and monocyte activation without inhibiting JAK/STAT signaling following T-cell activation[1]. This functional selectivity ensures reliable readouts in mixed immune cell populations.

Evidence DimensionJAK/STAT Pathway Inhibition in T-Cells
Target Compound DataPoseltinib: No inhibition of JAK/STAT signaling
Comparator Or BaselineBaseline: Uninhibited T-cell activation
Quantified DifferenceComplete preservation of T-cell JAK/STAT signaling during BTK blockade
ConditionsT-cell activation assays

Prevents confounding immunosuppressive artifacts in co-culture assays, making it an ideal probe for B-cell and monocyte-specific research.

Irreversible Target Engagement and BCR Signaling Suppression

Poseltinib covalently binds to the Cys481 residue of BTK, providing irreversible inhibition with a biochemical IC50 of 1.95 nM. In Ramos B cell lymphoma lines, application of 100 nM Poseltinib effectively suppresses the phosphorylation of BTK and its downstream target PLCγ2 following B-cell receptor (BCR) crosslinking, establishing it as a reliable standard for sustained pathway blockade[1].

Evidence DimensionBTK and PLCγ2 Phosphorylation
Target Compound DataPoseltinib (100 nM): Marked decrease in phosphorylation
Comparator Or BaselineBaseline: Robust phosphorylation upon anti-IgM stimulation
Quantified DifferenceNear-complete suppression of BCR-mediated downstream signaling
ConditionsRamos B cell lymphoma line stimulated with anti-IgM F(ab')2

Provides a highly reproducible, irreversible blockade mechanism essential for long-term functional assays and sustained target engagement studies.

B-Cell and Monocyte Pathway Isolation in Mixed Cell Populations

Due to its inability to inhibit T-cell JAK/STAT signaling and its clean EGFR profile, Poseltinib is the ideal chemical probe for studying BCR and FcγR signaling in peripheral blood mononuclear cells (PBMCs) or co-cultures without altering T-cell or epithelial dynamics [1].

Preclinical Modeling of Autoimmune Diseases

Validated in collagen-induced arthritis (CIA) models, Poseltinib serves as a highly reliable benchmark therapeutic control for evaluating new autoimmune drug candidates, specifically for rheumatoid arthritis and lupus, where B-cell and monocyte suppression is the primary therapeutic mechanism [1].

Development of Covalent Kinase Inhibitors and PROTACs

As an irreversible Cys481 binder with a highly refined selectivity profile, Poseltinib is frequently utilized as a precursor, reference warhead, or competitive binder in the design and validation of targeted protein degraders (PROTACs) and next-generation covalent inhibitors for BTK [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

470.20663871 Da

Monoisotopic Mass

470.20663871 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D01E4B1U35

Wikipedia

Poseltinib

Dates

Last modified: 04-14-2024
1: Park JK, Byun JY, Park JA, Kim YY, Lee YJ, Oh JI, Jang SY, Kim YH, Song YW,

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